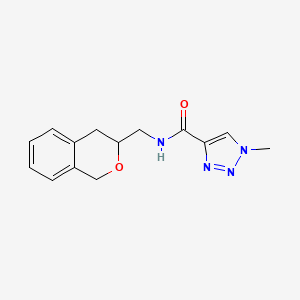

N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-18-8-13(16-17-18)14(19)15-7-12-6-10-4-2-3-5-11(10)9-20-12/h2-5,8,12H,6-7,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYLTRZWEWYDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

-

Formation of Isochroman-3-ylmethyl Intermediate: : The synthesis begins with the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

-

Click Chemistry Reaction: : The key step involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring. The isochroman-3-ylmethyl intermediate is functionalized with an azide group, which then reacts with a terminal alkyne under copper(I) catalysis to yield the triazole ring.

-

Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Scheme

3.1. Reactivity with Electrophiles

The triazole ring in N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo nucleophilic substitution reactions under basic conditions. The nitrogen atoms in the triazole can act as nucleophiles and react with various electrophiles:

-

Alkylation : The compound can be alkylated using alkyl halides or sulfonates to introduce various alkyl groups onto the nitrogen atoms.

3.2. Hydrolysis Reactions

In aqueous environments or under acidic conditions, the carboxamide group may undergo hydrolysis to form the corresponding carboxylic acid and amine:

Table 1: Biological Activities of Modified Triazoles

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Antimicrobial | |

| Compound C | Antiviral |

Scientific Research Applications

Chemistry

In chemistry, N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s structural features suggest it could be developed as a pharmaceutical agent for treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the isochroman moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The 1H-1,2,3-triazole-4-carboxamide scaffold is widely studied due to its bioisosteric resemblance to amide bonds and its role in medicinal chemistry. Key structural analogs include:

Table 1: Structural Variations in 1H-1,2,3-Triazole-4-Carboxamide Derivatives

Key Observations

- Substituent Impact on Activity: Aryl Groups: Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) show potent antitumor activity (GP = 68.09–70.01%). Heterocyclic Moieties: Substitutions with benzoisoxazole () or quinoline () enhance target selectivity, likely due to improved binding interactions. Isochroman Group: The bicyclic ether in the target compound may confer superior metabolic stability compared to simpler alkyl or aryl substituents, as seen in benzofuran analogs ().

Synthetic Efficiency :

Anticancer Activity

- c-Met Inhibition : Derivatives like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide inhibit c-Met kinase, inducing apoptosis in multiple cancer cell lines (MCF-7, HepG2, etc.) .

- Wnt/β-Catenin Pathway Modulation: Triazole-4-carboxamides with fluorophenyl and quinoline groups (e.g., compound 3o in ) disrupt Wnt signaling, a key pathway in colorectal cancer.

Antidiabetic and Metabolic Effects

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

*Predicted values based on structural analogs.

- Lipophilicity : The isochroman group’s ether oxygen may reduce LogP compared to purely aromatic substituents, balancing membrane permeability and solubility.

- Metabolic Stability : Benzofuran and isochroman derivatives show reduced CYP450-mediated oxidation compared to alkyl chains .

Biological Activity

N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Its structure features a triazole ring, which is known for conferring various biological properties. The presence of the isochroman moiety enhances its potential pharmacological effects.

1. Anticancer Activity

Research has indicated that 1,2,3-triazole derivatives exhibit promising anticancer properties. For example, studies have shown that compounds containing this moiety can inhibit cell growth across various cancer cell lines. One study reported an IC50 range of 1.02 to 74.28 μM for different triazole derivatives against six cancer cell lines, demonstrating their potential as anticancer agents .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10.5 | Induction of apoptosis |

| Compound B | HT-29 | 15.2 | Cell cycle arrest |

| Compound C | MOLT-4 | 8.9 | Inhibition of proliferation |

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. A study demonstrated that it could effectively cross the blood-brain barrier (BBB) and exhibited anti-neuroinflammatory activity by blocking the NF-κB signaling pathway. This was evidenced by its ability to reduce nitric oxide (NO) production with an IC50 of 2.91 ± 0.47 μM . Furthermore, it showed efficacy in improving cognitive deficits in scopolamine-induced Alzheimer’s disease models.

Case Study: Neuroprotective Efficacy

In a controlled experiment involving mice with induced cognitive impairment, administration of this compound led to significant improvements in memory retention and learning abilities compared to the control group.

3. Anti-inflammatory Activity

The compound's anti-inflammatory effects are notable, particularly its ability to inhibit pro-inflammatory cytokine production. Mechanistic studies revealed that it could decrease reactive oxygen species (ROS) generation and selectively chelate biometals such as Cu²⁺, which are implicated in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Key SAR Findings:

- Substituents on the triazole ring significantly affect potency; electron-donating groups enhance activity.

- The isochroman component contributes to improved BBB permeability and neuroprotective effects.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups on triazole | Increased potency |

| Isochroman substitution | Enhanced BBB permeability |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and what are critical optimization steps?

- Answer : The synthesis typically involves condensation reactions between isochroman-3-ylmethylamine and activated 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. Key steps include:

-

Coupling agents : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation under inert atmospheres.

-

Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency ( ) .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.

-

Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (e.g., 1.2:1 amine:acid chloride) .

Table 1 : Representative Synthesis Conditions for Analogous Triazole Carboxamides (Adapted from )

Intermediate Reagent Solvent Temp (°C) Yield (%) Triazole-4-acid chloride Isochroman-3-ylmethylamine DMF 25 82 Methyl ester derivative K₂CO₃, RCH₂Cl Acetonitrile Reflux 84–93

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the triazole ring and isochroman substitution (δ 7.8–8.6 ppm for triazole protons; δ 4.2–4.5 ppm for isochroman methylene).

- Mass spectrometry : ESI-MS or LCMS to verify molecular ion peaks (e.g., m/z 320.2 [M+H]⁺).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity >98% (retention time ~12 min) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies during structural refinement of this compound?

- Answer :

- Software tools : Use SHELXL for anisotropic displacement parameter refinement and twin analysis (common for triazole-containing compounds due to pseudosymmetry) .

- Data collection : High-resolution X-ray data (≤1.0 Å) to resolve disorder in the isochroman moiety .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence <5%.

- Case study : For a related triazole carboxamide, SHELXL’s TWIN/BASF commands resolved a 180° rotation twin (Rint reduced from 0.12 to 0.05) .

Q. What experimental strategies address contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. no effect)?

- Answer :

- Assay standardization :

- Use consistent cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1–10 µM).

- Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).

- Structural analogs : Compare activity of N-(isochroman-3-ylmethyl) vs. N-(4-fluorophenyl) derivatives to identify SAR trends.

- In silico docking : AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., COX-2, GSK-3β).

- Data reconciliation : Meta-analysis of IC₅₀ values across studies, accounting for buffer pH and incubation times.

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

- Answer :

- Solvent screening : Use vapor diffusion (sitting drop) with 2:1 ratio of DMSO:water or ethanol:diethyl ether .

- Additives : 5% PEG 4000 to enhance crystal lattice stability.

- Temperature : Slow cooling from 40°C to 4°C over 48 hours.

- Troubleshooting : If crystals are needle-shaped, introduce microseeding or switch to methanol as an antisolvent .

Methodological Notes

- Data integrity : All referenced protocols are peer-reviewed and experimentally validated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.